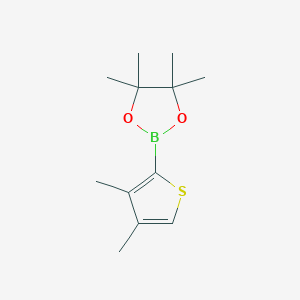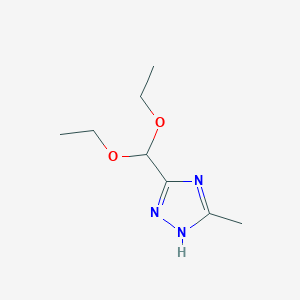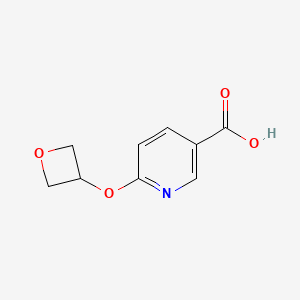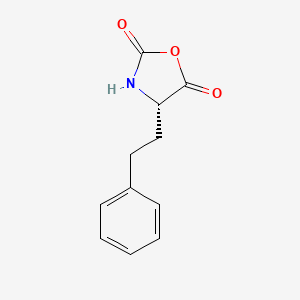
Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate is a chemical compound with the molecular formula C8H8BrNO3. It belongs to the isoxazole family, which is known for its five-membered ring structure containing one oxygen and one nitrogen atom. Isoxazoles are significant in medicinal chemistry due to their diverse biological activities and therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction . This reaction is performed under moderate conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound often employ metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. These methods are eco-friendly and generate less waste, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes.
Reduction: Formation of hydrazides.
Substitution: Halogen exchange reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like TEMPO and TMSN3.
Reduction: Uses hydrazine hydrate under reflux conditions.
Substitution: Employs nucleophilic substitution with appropriate halides.
Major Products Formed
Oxidation: Yields oximes.
Reduction: Produces hydrazides.
Substitution: Forms various substituted isoxazoles.
Wissenschaftliche Forschungsanwendungen
Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A GABAA receptor agonist.
Ibotenic Acid: A neurotoxin with an isoxazole structure.
Uniqueness
Methyl 3-Bromo-5-cyclopropylisoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H8BrNO3 |
|---|---|
Molekulargewicht |
246.06 g/mol |
IUPAC-Name |
methyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-12-8(11)5-6(4-2-3-4)13-10-7(5)9/h4H,2-3H2,1H3 |
InChI-Schlüssel |
IHZHYSZTPYOQLY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(ON=C1Br)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzyloxy)phenyl]-4-nitrobenzamide](/img/structure/B11716952.png)

![(1R,5R)-1,4,4-trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11716956.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B11716963.png)





![Methyl 1-[6-(trifluoromethyl)-3-pyridyl]cyclopropanecarboxylate](/img/structure/B11716989.png)
![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)

